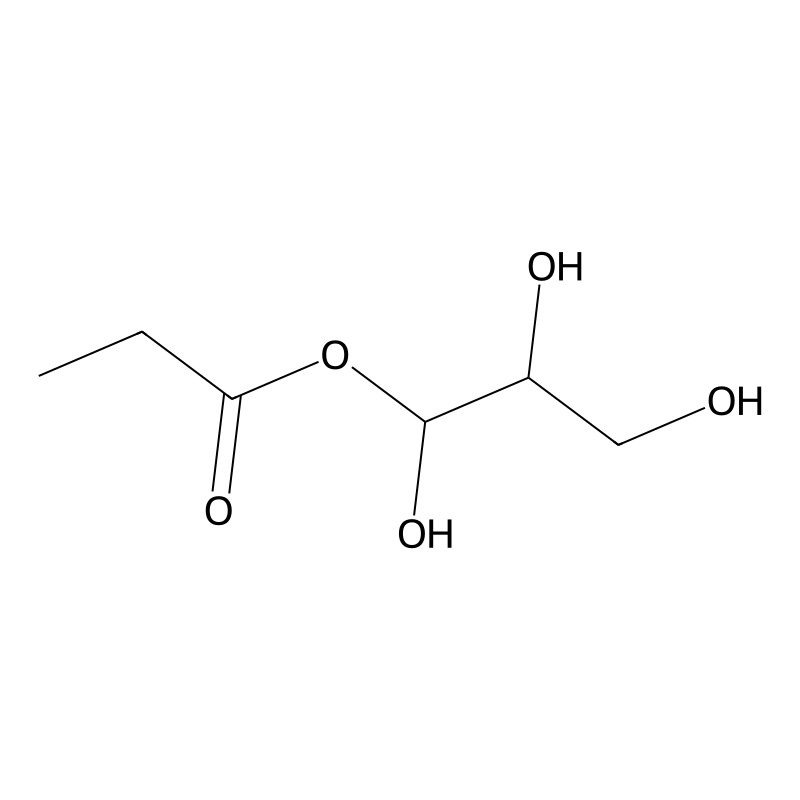

2,3-Dihydroxypropyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Function and Metabolism:

- Researchers are interested in understanding the biological function of 2,3-dihydroxypropyl propionate within cells. Studies suggest it may play a role in regulating cell growth and differentiation []. However, more research is required to elucidate its specific mechanisms.

Drug Delivery Systems:

- Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 2,3-dihydroxypropyl propionate has potential applications in drug delivery systems. Its self-assembling properties allow it to form micelles or nanoparticles, which can encapsulate drugs for targeted delivery [].

Biofuel Production:

- Some research explores the potential of 2,3-dihydroxypropyl propionate as a biofuel precursor. Microbial fermentation can convert glycerol, a potential feedstock, into 2,3-dihydroxypropyl propionate, which can then be further processed into biofuels like biodiesel [].

Food Science Applications:

- In food science research, 2,3-dihydroxypropyl propionate is being investigated for its potential as a food additive. Some studies suggest it may possess antimicrobial properties or act as a flavoring agent []. However, more research is needed to confirm these effects and determine its safety for food applications.

2,3-Dihydroxypropyl propionate is a chemical compound with the molecular formula and a molecular weight of approximately 148.157 g/mol. It is classified as an ester formed from the reaction of glycerol and propanoic acid. This compound is also known by its IUPAC name, 2,3-dihydroxypropyl propanoate, and is sometimes referred to as alpha-monopropionin. It appears as a colorless liquid and is soluble in water due to the presence of hydroxyl groups, which enhance its polarity.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into glycerol and propanoic acid.

- Transesterification: This compound can react with other alcohols to form different esters, a reaction that is often catalyzed by acids or bases.

- Esterification: It can participate in esterification reactions with various acids to produce other esters.

These reactions are fundamental in organic synthesis and can be utilized in various industrial applications.

The synthesis of 2,3-dihydroxypropyl propionate typically involves the esterification of glycerol with propanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using enzyme-based methods for more selective reactions. The general steps for synthesis are:

- Mixing Reactants: Combine glycerol and propanoic acid in a suitable reaction vessel.

- Catalysis: Add an acid catalyst to promote the esterification reaction.

- Heating: Heat the mixture under reflux conditions to facilitate the reaction.

- Purification: After completion, the product can be purified through distillation or chromatography.

2,3-Dihydroxypropyl propionate has several applications across different fields:

- Cosmetics and Personal Care: It is used as an emollient and skin conditioning agent due to its moisturizing properties.

- Food Industry: Its role as a food additive is being explored for flavoring and preservation purposes.

- Pharmaceuticals: The compound may serve as an intermediate in the synthesis of various medicinal compounds.

Research on interaction studies involving 2,3-dihydroxypropyl propionate primarily focuses on its compatibility with other substances in formulations. For instance, studies have indicated that it interacts well with surfactants and other emulsifying agents, enhancing stability in cosmetic formulations. Additionally, its interactions with biological membranes have been suggested but require further investigation to fully understand its implications in pharmacokinetics.

Several compounds share structural similarities with 2,3-dihydroxypropyl propionate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glycerol 1-propanoate | Similar structure; used as a food additive | |

| 1,2-Propanediol propanoate | Contains a different arrangement of hydroxyl groups | |

| 1-Hexanol propanoate | Longer carbon chain; used in industrial applications | |

| 2-Hydroxypropyl acetate | Acetic acid derivative; used as a solvent |

Uniqueness

2,3-Dihydroxypropyl propionate stands out due to its specific arrangement of hydroxyl groups on the glycerol backbone combined with a propanoate moiety, which influences its solubility and reactivity compared to other similar compounds. Its potential applications in both cosmetic and food industries highlight its versatility.